1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propan-1-one
Description
1-(8-Methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propan-1-one (Y043-3927) is a synthetic compound featuring a pyrido[4,3-b]indole scaffold substituted with a methoxy group at position 8 and a propan-1-one chain at position 2. Its molecular formula is C₂₄H₂₅N₃O₃, with a molecular weight of 403.48 g/mol .
Properties
Molecular Formula |
C15H18N2O2 |
|---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
1-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)propan-1-one |
InChI |
InChI=1S/C15H18N2O2/c1-3-15(18)17-7-6-14-12(9-17)11-8-10(19-2)4-5-13(11)16-14/h4-5,8,16H,3,6-7,9H2,1-2H3 |
InChI Key |
XITCWIIOJSHQMP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CCC2=C(C1)C3=C(N2)C=CC(=C3)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propan-1-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product . Industrial production methods may involve optimization of these reaction conditions to increase yield and reduce production costs.
Chemical Reactions Analysis
1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown potential in biological studies, particularly in understanding the mechanisms of action of indole derivatives.
Mechanism of Action
The mechanism of action of 1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways depend on the specific biological activity being studied, such as its anticancer or antiviral effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with key analogs:
Key Observations:
- Substituent Effects : The methoxy group in Y043-3927 may enhance solubility but could be metabolically labile, as seen in G022 . Trifluoromethyl groups (e.g., Compound 11, 22) improve metabolic stability and binding affinity due to electronegativity and lipophilicity .
- Molecular Weight and Lipophilicity : Y043-3927 has the highest molecular weight among the analogs, which may impact blood-brain barrier penetration. The chloro analog (2LW) is smaller and more lipophilic, favoring membrane permeability .
Biological Activity
1-(8-Methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propan-1-one is a complex organic compound belonging to the class of pyridoindoles. This compound exhibits a range of biological activities that make it a subject of interest in pharmacological research. Its unique structural features allow it to interact with various biological targets, potentially leading to therapeutic applications.
Chemical Structure and Properties
The molecular formula of 1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propan-1-one is , with a molecular weight of 286.37 g/mol. The compound features an indole moiety fused with a pyridine ring and contains a methoxy group, which contributes to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₂N₂O₂ |
| Molecular Weight | 286.37 g/mol |
| Structure | Structure |
Antidepressant Effects
Research indicates that compounds similar to 1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propan-1-one exhibit significant antidepressant activity. For instance, studies have shown that derivatives containing the pyridoindole structure can enhance binding affinity to serotonin receptors (5-HT_1A), which are crucial in mood regulation .
Neuroprotective Properties
The compound has demonstrated neuroprotective effects in various models. It has been reported to promote neurite outgrowth and enhance mitochondrial function under stress conditions. These properties suggest potential applications in treating neurodegenerative diseases .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that modulation of neurotransmitter systems plays a critical role. The interaction with serotonin receptors and other neurotransmitter pathways is likely responsible for its antidepressant and neuroprotective effects.
Study on Antidepressant Activity
A study published in ResearchGate evaluated the antidepressant potential of novel pyrrolidine derivatives related to pyridoindoles. The findings indicated that compounds with similar structural frameworks showed significant binding affinity to serotonin receptors and exhibited behavioral improvements in animal models .
Neurogenesis Promotion
Another investigation focused on the compound's ability to promote neurogenesis. In vitro studies demonstrated that treatment with 1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propan-1-one resulted in increased viability of neuronal cells subjected to cytotoxic stressors like ionomycin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
